2-amino-5-(1H-pyrazol-1-yl)benzoic acid is a compound that features a benzoic acid moiety substituted with an amino group and a pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
The compound can be synthesized through various chemical reactions involving benzoic acid derivatives and pyrazole intermediates. Its structure and activity relationships have been explored in multiple studies, particularly those focusing on pyrazole derivatives in the context of drug development and biological activity assessments.
2-amino-5-(1H-pyrazol-1-yl)benzoic acid falls under the category of aromatic compounds and is specifically classified as an amino acid derivative due to the presence of both an amino group and a carboxylic acid functional group.
The synthesis of 2-amino-5-(1H-pyrazol-1-yl)benzoic acid typically involves several key steps:
The synthesis may utilize solvents like methanol or dimethylformamide and may require specific temperature controls (often reflux conditions) to optimize yields. The reaction times can vary, typically ranging from several hours to overnight depending on the specific method employed.
The molecular structure of 2-amino-5-(1H-pyrazol-1-yl)benzoic acid consists of:
The molecular formula for 2-amino-5-(1H-pyrazol-1-yl)benzoic acid is . The molecular weight is approximately 179.19 g/mol. The compound's melting point and solubility characteristics are typically determined during synthesis optimization.
2-amino-5-(1H-pyrazol-1-yl)benzoic acid can participate in various chemical reactions:
These reactions often require careful control of reaction conditions, including temperature, pH, and concentration of reactants, to achieve desired yields and minimize by-products.
The mechanism of action for 2-amino-5-(1H-pyrazol-1-yl)benzoic acid in biological systems is primarily related to its ability to interact with specific biological targets:
Studies have indicated that certain derivatives exhibit significant antimicrobial activity against resistant strains, such as Acinetobacter baumannii, at concentrations as low as 4 μg/mL .
2-amino-5-(1H-pyrazol-1-yl)benzoic acid has several potential applications:
2-Amino-5-(1H-pyrazol-1-yl)benzoic acid (CAS Registry Number: 169045-03-8) is a heterocyclic compound featuring a benzoic acid core substituted at the meta-position with a pyrazole ring and at the ortho-position with an amino group. Its systematic IUPAC name is consistent with this description. The molecular formula is C₁₀H₉N₃O₂, corresponding to a molecular weight of 203.20 g/mol. Key structural identifiers include:
Table 1: Structural and Chemical Identifiers
Identifier | Value |
---|---|
SMILES | O=C(O)C₁=CC(N₂N=CC=C₂)=CC=C₁N |
Canonical SMILES | NC₁=CC=C(C=C₁C(O)=O)N₁C=CC=N₁ |
InChI | InChI=1S/C10H9N3O2/c11-9-3-2-7(6-8(9)10(14)15)13-5-1-4-12-13/h1-6H,11H2,(H,14,15) |
InChI Key | VYVHTXFABCPSLO-UHFFFAOYSA-N |
The structure comprises a planar benzoic acid moiety connected via a C-N bond to the pyrazole’s N1 nitrogen. This arrangement creates a conjugated π-system that influences electronic properties and reactivity. The amino group (-NH₂) and carboxylic acid (-COOH) serve as hydrogen-bond donors/acceptors, enhancing potential for supramolecular interactions and metal coordination [1] [3].
The synthesis of pyrazole-containing benzoic acids emerged as a specialized focus within heterocyclic chemistry during the late 20th century, driven by advances in pharmacophore design. Early synthetic routes relied on nucleophilic aromatic substitution (SNAr), where hydrazines reacted with halogenated benzoic acids. However, these methods suffered from regioselectivity issues and moderate yields.
A significant breakthrough occurred with the adoption of transition-metal-catalyzed coupling reactions in the 1990s. Palladium-catalyzed Buchwald-Hartwig amination enabled direct N-arylation of pyrazoles with 5-amino-2-halobenzoic acids, improving regiocontrol and efficiency. Concurrently, the Vilsmeier-Haack reaction—using phosphorus oxychloride and dimethylformamide—facilitated formylation of hydrazone intermediates derived from 4-hydrazinobenzoic acid, providing access to pyrazole aldehydes as precursors [5] [7].
The 2000s witnessed refinements in solid-phase synthesis for combinatorial chemistry. Resin-bound β-ketonitriles (e.g., Wang resin-supported analogs) underwent cyclocondensation with hydrazines, producing pyrazole libraries with high purity. This approach was pivotal for generating structural analogs like 2-amino-5-(1H-pyrazol-1-yl)benzoic acid without isolating unstable intermediates [2] [4].
Table 2: Key Synthetic Advancements
Time Period | Methodology | Advantage | Limitation |
---|---|---|---|
Pre-1990s | Nucleophilic substitution | Simple reagents | Low regioselectivity |
1990s–2000s | Pd-catalyzed N-arylation | High yield, regiocontrol | Catalyst cost/purification |
2000s–Present | Solid-phase synthesis | High-throughput library generation | Specialized equipment required |
2010s–Present | Vilsmeier-Haack/formylation routes | Access to aldehyde intermediates | Harsh reaction conditions |
This compound’s dual functional groups and aromatic systems make it a versatile scaffold in drug design:
Antimicrobial Applications: Hydrazone derivatives synthesized from its aldehyde analogs exhibit potent activity against multidrug-resistant pathogens. For example, naphthyl-substituted pyrazolyl-hydrazones demonstrate minimum inhibitory concentrations (MICs) as low as 0.78 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and 1.56 μg/mL against Acinetobacter baumannii. These compounds disrupt bacterial membranes and inhibit biofilm formation by >80% at sub-MIC concentrations, critical for combating device-associated infections [5] [7].
Antimalarial Potential: While not directly tested against Plasmodium, structurally related 5-anilinopyrazoles (e.g., compound 4 in [6]) show moderate activity against chloroquine-resistant strains (IC₅₀: 2.1 μM). The pyrazole-benzoic acid motif’s ability to engage in hydrogen bonding with targets like falcipain-2 suggests promise for antimalarial derivatization [6].
Synthon for Heterocyclic Frameworks: The amino group participates in cyclocondensations with aldehydes or ketones to form quinazolines—privileged structures in anticancer agents. Meanwhile, the carboxylic acid enables peptide coupling or esterification, facilitating prodrug design. Computational studies indicate favorable binding to kinase ATP pockets, supporting its role in developing kinase inhibitors [8].
Table 3: Biological Activities of Key Derivatives
Derivative Class | Activity Profile | Mechanistic Insight |
---|---|---|
Arylhydrazones | MIC: 0.78 μg/mL (MRSA); biofilm inhibition >80% | Membrane disruption; biofilm matrix targeting |
5-Anilinopyrazoles | IC₅₀: 2.1 μM (CQ-resistant P. falciparum) | Falcipain-2 inhibition |
Quinazoline-fused hybrids | In silico kinase binding affinity (ΔG: −9.2 kcal/mol) | ATP-competitive inhibition |
The molecule’s balanced lipophilicity (calculated LogP: ~2.1) and polar surface area (~78 Ų) align with Lipinski’s criteria for drug-like compounds, underscoring its utility as a core structure in medicinal chemistry campaigns [1] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: